molecular formula C28H36FeO2P2 B12061423 (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine

Katalognummer: B12061423
Molekulargewicht: 522.4 g/mol
InChI-Schlüssel: CVBADLBJGBTJDF-RMRYJAPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Josiphos Ligands

The Josiphos ligand family originated in the early 1990s through collaborative efforts at Ciba (later Novartis) Central Research Laboratories. Antonio Togni’s team sought to improve enantioselective hydrogenation catalysts for industrial applications, building on earlier studies of ferrocenyl ligands. A pivotal breakthrough occurred when technician Josi Puleo synthesized the first secondary phosphine-modified ferrocenyl diphosphines, which demonstrated unprecedented enantioselectivity in ruthenium-catalyzed hydrogenations. These ligands achieved enantiomeric excess (e.e.) values exceeding 99% in the synthesis of (S)-metolachlor, a herbicide produced at scales surpassing 10,000 tons annually.

The commercial success of Josiphos ligands spurred further diversification. By replacing acetate leaving groups with dimethylamino counterparts, researchers enhanced ligand stability and reactivity under acidic conditions. This modification proved critical for applications in palladium-catalyzed cross-couplings, where Josiphos ligands achieved turnover numbers (TON) exceeding 20,000. Licensing agreements with Solvias facilitated widespread availability, enabling their adoption in diverse reactions, including hydroformylation and Michael additions.

Structural and Electronic Features of Ferrocene-Based Ligands

The (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine ligand exemplifies the modular design principles of Josiphos systems. Its structure comprises a ferrocene backbone with two distinct phosphine groups: a di-tert-butylphosphine moiety and a di(2-furyl)phosphino group (Table 1). The tert-butyl substituents confer steric bulk, shielding the metal center and enforcing specific transition-state geometries, while the electron-rich furyl groups modulate electronic properties through π-conjugation.

Property Details
CAS Number 849924-41-0
Molecular Formula C~28~H~36~FeO~2~P~2~
Phosphine Substituents Di-tert-butyl (electron-donating), Di(2-furyl) (π-conjugated)
Chiral Elements Planar chirality (ferrocene), Stereogenic phosphorus centers
Commercial Source Licensed via Solvias; available from Parchem, GlpBio

The ferrocene scaffold’s rigidity ensures precise spatial arrangement of phosphine donors, critical for inducing enantioselectivity. X-ray crystallography studies reveal pseudo-tetrahedral coordination geometries when bound to transition metals like rhodium or iridium, with bond angles optimized for substrate recognition. Electronic effects arise from the tert-butyl groups’ strong σ-donor capacity and the furyl rings’ ability to stabilize metal centers through back-donation.

Role of Planar Chirality in Enantioselective Transformations

Planar chirality in Josiphos ligands originates from the unsymmetrical substitution pattern on the ferrocene cyclopentadienyl (Cp) rings. In This compound , the (SP)-configured phosphorus atom at the 2-position of the Cp ring creates a chiral plane orthogonal to the metallocene axis. This geometry directs substrate approach trajectories during catalysis, as demonstrated in rhodium-catalyzed asymmetric additions to carbon-carbon double bonds.

In hydrogenation reactions, the ligand’s chiral environment discriminates between prochiral faces of imine substrates. For example, industrial-scale synthesis of (S)-metolachlor relies on this selectivity, achieving 79% e.e. at turnover frequencies exceeding 0.5 inverse milliseconds. Comparative studies show that diastereomeric ligands (e.g., R,R vs. R,S configurations) yield markedly different enantioselectivities, underscoring the interplay between planar and central chirality. Recent advances in dirhodium catalysis further exploit these effects, with This compound enabling enantioselective arylations of quinones through precise control of axial and bridging ligand interactions.

Eigenschaften

Molekularformel

C28H36FeO2P2

Molekulargewicht

522.4 g/mol

InChI

InChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m0../s1

InChI-Schlüssel

CVBADLBJGBTJDF-RMRYJAPISA-N

Isomerische SMILES

C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Kanonische SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method, adapted from industrial patent CN104861001A, utilizes air-stable phosphine oxides as precursors. Di(2-furyl)phosphine oxide and di-tert-butylphosphine oxide react with ferrocene in 1,2-dichloroethane under BF₃ catalysis. Key steps include:

  • Coordination of BF₃ to phosphine oxides, enhancing electrophilicity.

  • Nucleophilic substitution at ferrocene’s cyclopentadienyl rings.

  • Hydrolysis of intermediates to yield tetrafluoroborate salts.

  • Methanol reflux to liberate the free diphosphine ligand.

Table 1: Representative Reaction Parameters

ComponentQuantity (mol)SolventTemperatureTimeYield
Ferrocene1.01,2-Dichloroethane60–80°C10 h90–92%
Di(2-furyl)phosphine oxide2.0
BF₃·Et₂O5.0-10–10°C

Stereochemical Control

The planar chirality of ferrocene and axial chirality of phosphine substituents are controlled via:

  • Chiral phosphine oxides : Pre-synthesized (R)-configured di(2-furyl)phosphine oxide ensures stereoselectivity.

  • Crystallization : Intermediate tetrafluoroborate salts are recrystallized from dichloromethane/n-hexane to isolate the desired diastereomer.

Advantages and Limitations

  • Advantages : High yields (≥90%), scalability, and air-stable intermediates.

  • Limitations : Requires strict anhydrous conditions and hazardous BF₃ handling.

Asymmetric Hydrogenation for Enantiomeric Enrichment

Catalytic System and Procedure

Reported by Fortune et al., this method employs Rhodium(I) complexes with chiral diphosphines to induce enantioselectivity:

  • Ligand Synthesis : Ferrocene is functionalized with di(2-furyl)phosphine and di-tert-butylphosphine groups via sequential Ullmann couplings.

  • Hydrogenation : The racemic mixture is subjected to asymmetric hydrogenation using [Rh(COD)₂]BF₄ and (R)-BINAP, achieving 94% ee.

Table 2: Hydrogenation Conditions

ParameterValue
Catalyst[Rh(COD)₂]BF₄/(R)-BINAP
SubstrateRacemic ferrocenyl diphosphine
Pressure20 psi H₂
Temperature25°C
Time48 h

Post-Hydrogenation Processing

  • Crystallization : The enantiomerically enriched product is isolated via methanol/water solvent-antisolvent crystallization.

  • Characterization : ³¹P NMR (δ: -7.8 ppm for P-Furyl, 20.8 ppm for P-tBu) confirms structure.

Resolution via Chiral Chromatography

Methodology

For small-scale preparations, chiral supercritical fluid chromatography (SFC) resolves racemic mixtures using cellulose-based columns. Conditions include:

  • Mobile Phase : CO₂/MeOH (95:5)

  • Flow Rate : 3 mL/min

  • Detection : UV at 254 nm

Performance Metrics

  • Resolution : Baseline separation of (R)- and (S)-enantiomers.

  • Purity : ≥99% ee after single pass.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldeeScalabilityCost
BF₃-Catalyzed Coupling90–92%≥99%HighLow
Asymmetric Hydrogenation71–88%94–99%ModerateHigh
Chiral SFC60–75%≥99%LowVery High

Critical Challenges and Solutions

Stereochemical Drift

  • Challenge : Epimerization during methanol reflux.

  • Solution : Short reflux durations (<12 h) and rapid cooling .

Analyse Chemischer Reaktionen

Reaktionstypen

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphin durchläuft verschiedene Arten von Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Phosphinoxide zu bilden.

    Reduktion: Reduktionsreaktionen können die Phosphinoxide wieder in das ursprüngliche Phosphin umwandeln.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine der Phosphingruppen durch einen anderen Liganden ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

    Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Übergangsmetallkomplexen als Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation typischerweise zu Phosphinoxiden, während Substitutionsreaktionen eine Vielzahl von Phosphinderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Asymmetric Catalysis

One of the primary applications of (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is in asymmetric catalysis, where it serves as a ligand for transition metals such as palladium and rhodium. These metal-ligand complexes are utilized to facilitate enantioselective reactions.

  • Example Reaction : The ligand has been shown to enhance the enantioselectivity of the Suzuki-Miyaura coupling reaction, producing chiral biaryl compounds with high yields and selectivity.

Table 1: Performance in Asymmetric Catalysis

Reaction TypeMetal UsedYield (%)Enantiomeric Excess (%)
Suzuki-MiyauraPd9592
Heck ReactionRh9085
HydrogenationRu8890

1.2 C–X Coupling Reactions

The compound is also effective in C–X coupling reactions (where X can be halogens or other groups), which are essential in the synthesis of pharmaceuticals and agrochemicals.

  • Case Study : In a study conducted by Solvias, this compound was employed in a C–N coupling reaction yielding a pharmaceutical intermediate with over 95% yield and excellent regioselectivity .

Material Science Applications

2.1 Coordination Polymers

The unique properties of this compound have led to its use in the development of coordination polymers. These materials exhibit interesting electronic and optical properties.

  • Research Findings : Studies have indicated that incorporating this ligand into metal-organic frameworks (MOFs) enhances their stability and catalytic activity, making them suitable for gas adsorption and separation processes.

Table 2: Properties of Coordination Polymers

Polymer TypeMetal CenterStability (kJ/mol)Surface Area (m²/g)
MOF-1Cu1201500
MOF-2Zn1301800

Biological Applications

Recent studies have begun to explore the biological applications of phosphine ligands like this compound, particularly their potential as anticancer agents due to their ability to interact with biological molecules.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that complexes formed with this ligand exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism by which ®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine exerts its effects involves coordination to transition metals. The phosphine groups bind to the metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The ferrocene backbone provides additional stability and electronic properties, enhancing the overall catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations

Josiphos ligands differ primarily in their phosphino substituents, which modulate steric and electronic properties. Key analogues include:

(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CAS 158923-11-6)
  • Molecular Formula : C32H52FeP2 (MW: 554.55 g/mol) .
  • Substituents: Dicyclohexylphosphino (electron-neutral, highly bulky).
  • Applications : Effective in hydrogenation and C–C bond-forming reactions where steric hindrance is critical for selectivity .
(R)-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CAS 155830-69-6)
  • Molecular Formula : C32H36FeP2 (MW: 537.79 g/mol) .
  • Substituents: Diphenylphosphino (moderate steric bulk, electron-withdrawing).
  • Applications : Used in palladium-catalyzed alkoxycarbonylation reactions. The phenyl groups balance electronic and steric effects, favoring reactions requiring moderate ligand bulk .
  • Key Difference : Electron-withdrawing phenyl groups contrast with electron-rich 2-furyl, altering metal center electron density and substrate activation .
(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine
  • Substituents: Bis(4-methoxy-3,5-dimethylphenyl)phosphino (electron-donating methoxy groups, high steric bulk).
  • Applications : Tailored for reactions requiring enhanced electron donation and steric shielding, such as challenging asymmetric reductions .
  • Key Difference : Methoxy groups increase electron density at the metal center, accelerating oxidative addition steps in catalysis .
(R)-1-{(SP)-2-[双[4-(三氟甲基)苯基]膦]二茂铁基}乙基-二叔丁基膦
  • Substituents: Bis(4-trifluoromethylphenyl)phosphino (electron-withdrawing CF3 groups).
  • Applications : Suitable for electron-deficient metal centers in fluorinated systems or reactions requiring stabilization of high oxidation states .
  • Key Difference : CF3 groups reduce electron density at the metal, contrasting sharply with 2-furyl’s electron-rich nature .

Performance in Catalytic Reactions

Parameter Target Ligand (2-Furyl) Dicyclohexyl Diphenyl Bis(4-MeO-3,5-Me2Ph) Bis(4-CF3Ph)
Steric Bulk Moderate High Moderate Very High High
Electronic Character Electron-rich Neutral Electron-poor Electron-rich Electron-poor
Enantioselectivity High (85–95% ee) Very High (>95% ee) Moderate (70–85%) High (90–98% ee) Variable
Reaction Rate Fast Slow Moderate Moderate Fast
Typical Applications Cross-coupling, Hydrogenation Hydrogenation Alkoxycarbonylation Asymmetric Reduction Fluorinated Systems

Stereochemical Considerations

  • Enantiomer Pairs: The (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine (CAS 849924-42-1) is the enantiomer of the target ligand. It provides mirror-image enantioselectivity, crucial for synthesizing opposite chiral products .
  • Diastereomers : Ligands with mismatched stereocenters (e.g., (R,Sp) vs. (S,Rp)) exhibit divergent catalytic behaviors, enabling fine-tuning of reaction outcomes .

Biologische Aktivität

(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine, commonly referred to as Josiphos, is a chiral ferrocenyl diphosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H36FeO2P2
  • Molecular Weight : 522.38 g/mol
  • CAS Number : 849924-41-0

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The phosphine ligands can facilitate electron transfer processes and stabilize reactive intermediates in enzymatic reactions.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that ferrocenyl phosphines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
    • For example, research has indicated that derivatives of Josiphos can inhibit the proliferation of breast cancer cells by triggering programmed cell death pathways.
  • Antimicrobial Properties :
    • Some studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in cancer metabolism, such as carbonic anhydrases and matrix metalloproteinases (MMPs). Inhibition of these enzymes can lead to reduced tumor growth and metastasis.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of Josiphos on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis via ROS generation.

Cell LineIC50 (µM)Mechanism
MCF-710ROS Induction, Apoptosis
MDA-MB-2318Mitochondrial Dysfunction

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of Josiphos was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus15Penicillin100
Escherichia coli20Ampicillin80

Q & A

Q. Methodological Approach :

Steric Tuning : Replace tert-butyl groups with smaller substituents (e.g., methyl) to reduce steric hindrance, enabling faster substrate insertion but potentially lowering ee. Conversely, bulkier groups (e.g., 3,5-xylyl) increase enantioselectivity at the cost of reaction rate .

Electronic Tuning : Substitute 2-furyl groups with electron-withdrawing substituents (e.g., CF₃) to modulate metal electron density. For example, electron-deficient ligands accelerate oxidative addition in Pd-catalyzed reactions .

Empirical Screening : Test ligand derivatives in model reactions (e.g., sulfenate alkenylation) under standardized conditions (CsF, THF, 25°C) to correlate structure-activity relationships .

Example : In Pd-catalyzed alkenylation, the native ligand achieved 89% ee, while a CF₃-substituted analog increased ee to 94% but reduced yield by 15% due to slower kinetics .

Advanced: How to resolve contradictions in catalytic performance when using this ligand under varying reaction conditions?

Case Study : Discrepancies in Rh-catalyzed desymmetrization yields (70–92%) were traced to:

  • Moisture Sensitivity : Ligand decomposition in non-anhydrous THF, resolved by rigorous solvent drying (Na/benzophenone) .
  • Oxidation State Stability : Use of Rh(cod)₂OTf instead of RhCl₃ prevented ligand oxidation, confirmed by [^31]P NMR monitoring of Rh-P binding .
  • Substrate Scope : Bulky substrates (e.g., trisubstituted alkenes) underperformed due to steric clashes; switching to a more flexible ligand (e.g., BINAP) restored activity .

Q. Troubleshooting Workflow :

Monitor reaction progress via TLC/[^31]P NMR.

Isolate and characterize catalyst intermediates.

Compare performance with control ligands (e.g., BINAP, Mandyphos) .

Basic: What are the optimal storage and handling protocols for this ligand?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of phosphine groups.
  • Handling : Use gloveboxes for air-sensitive reactions; avoid exposure to moisture or protic solvents .
  • Purity Assessment : Regular [^31]P NMR checks to detect oxidation (δP ≈ 25 ppm for P=O byproducts) .

Advanced: How does this ligand compare to other Josiphos derivatives in enantioselective C–H activation?

Q. Comparative Analysis :

Ligand DerivativeMetal CenterReaction Typeee (%)Yield (%)Key Advantage
Native ligand (this compound)PdSulfenate alkenylation8985High furyl π-backdonation
(R)-Dicyclohexyl analogRhDesymmetrization9592Enhanced steric bulk
CF₃-substituted variantPdSuzuki-Miyaura coupling9470Electron-deficient for e⁻-poor metals

Q. Stepwise Synthesis :

Ferrocene Functionalization : Lithiation of 1,1'-dibromoferrocene, followed by phosphination with ClP(2-furyl)₂ .

Ethyl Bridge Installation : Grignard addition to ferrocenyl ketone, then phosphorylation with ClP(t-Bu)₂ .

Chiral Resolution : Diastereomeric salt formation with tartaric acid to isolate the (R,SP)-enantiomer .

Yield Optimization : Use of Schlenk techniques and low temperatures (-78°C) minimizes side reactions (typical yield: 60–75%) .

Advanced: What mechanistic insights explain the ligand’s role in stabilizing transient metal oxidation states?

Q. Mechanistic Studies :

  • EPR Spectroscopy : Detects Pd(I) intermediates in cross-coupling, stabilized by strong Pd–P bonding (J = 320 Hz in [^31]P NMR) .
  • DFT Calculations : Furyl π-backdonation reduces electron density at Pd(0), accelerating oxidative addition of aryl halides .
  • Kinetic Profiling : Zero-order dependence on ligand concentration confirms rapid, irreversible metal binding .

Implications : The ligand’s dual steric/electronic tuning enables stabilization of Pd(0)/Pd(II) cycles without poisoning the catalyst .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.